5-Hexenyltriethoxysilane

Description

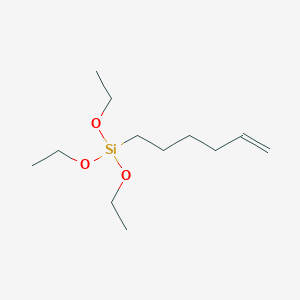

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethoxy(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5H,1,6-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYSDIOEHLMYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313200 | |

| Record name | 5-Hexenyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-14-7 | |

| Record name | 5-Hexenyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52034-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexenyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy-5-hexen-1-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 5 Hexenyltriethoxysilane

Established Synthetic Pathways for Alkene-Functionalized Trialkoxysilanes

The synthesis of alkene-functionalized trialkoxysilanes, including 5-hexenyltriethoxysilane, can be achieved through various chemical routes. These methods are designed to introduce both the reactive alkene group and the hydrolyzable trialkoxysilyl group onto a single molecule.

Grignard Reagent-Mediated Synthesis of this compound Precursors

A primary method for creating the carbon-silicon bond in precursors to this compound involves the use of Grignard reagents. This approach typically utilizes the reaction of an organomagnesium halide with a silicon-containing electrophile. For the synthesis of aryltrialkoxysilanes, which shares mechanistic similarities, aryl Grignard reagents are reacted with tetraalkyl orthosilicates. researchgate.net Optimal conditions for these reactions often involve low temperatures, such as -30°C in a solvent like tetrahydrofuran (B95107) (THF), to favor the formation of the desired mono-substituted product over di- and tri-substituted byproducts. researchgate.net

The general principle can be adapted for the synthesis of this compound, where a 5-hexenyl magnesium halide would be the Grignard reagent. The reaction with a tetraalkoxysilane, such as tetraethyl orthosilicate (B98303) (TEOS), would yield the target molecule. Careful control of reaction conditions is essential to maximize the yield of the desired this compound. researchgate.net

Alternative Chemical Routes for Ethoxysilane (B94302) Analogues

Beyond Grignard reactions, other synthetic strategies exist for producing alkene-functionalized silanes and their analogues. One such method is the hydrosilylation of an appropriate alkene with a trialkoxysilane in the presence of a catalyst. scispace.com For instance, the synthesis of 3-hydrazinopropyl trimethoxysilane, an analogue, is achieved through the hydrosilylation of allylhydrazine. scispace.com

Another alternative involves the direct reaction of a monoalkenyldichlorosilane with a monohydroxy alcohol. For example, allyldichlorosilane (B1588748) can be reacted with ethanol (B145695) to produce allyltrimethoxysilane. google.com This method can be applied to synthesize this compound by using 5-hexenyldichlorosilane and ethanol. google.com Additionally, the thiol-ene "click" reaction offers a versatile and efficient pathway to a variety of functionalized trialkoxysilanes. This can involve reacting an alkene with a mercaptosilane or a thiol with an alkenylsilane, often initiated by photochemistry. researchgate.net

Fundamental Reaction Mechanisms of this compound

The utility of this compound as a coupling agent stems from the reactivity of its triethoxysilyl group, which undergoes hydrolysis and condensation reactions.

Hydrolytic Pathways and Condensation Kinetics of the Triethoxysilyl Group

The hydrolysis of the triethoxysilyl group is the initial step in the formation of a siloxane network. This reaction involves the substitution of ethoxy groups with hydroxyl groups, forming silanols. gelest.comnih.gov These silanols are generally unstable and readily undergo condensation with other silanols or unhydrolyzed ethoxy groups to form stable siloxane (Si-O-Si) bonds. gelest.comnih.gov

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The rate of hydrolysis is significantly influenced by the reaction medium, particularly the pH and the solvent composition. colab.wsunm.edu Both acid and base catalysis can accelerate the hydrolysis reaction. gelest.comunm.edu In acidic media, the reaction proceeds via protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov Conversely, in basic media, the reaction is typically initiated by the attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

The solvent system also plays a critical role. For example, in studies of similar aminosilanes, the presence of ethanol in an aqueous solution was found to delay the hydrolysis reaction rate. elsevier.eselsevier.es The concentration of water is also a key factor; increasing the water content generally enhances the rate of hydrolysis up to a certain point. nih.govelsevier.es

The following table summarizes the effect of the reaction medium on the hydrolysis of a representative trialkoxysilane, 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS), which provides insights applicable to this compound.

| Reaction Medium | Hydrolysis Rate | Silanol (B1196071) Stability | Condensation | Reference |

| Pure Water | High | More Stable | Delayed | colab.ws |

| Ethanol/Water Mixture | Lower | Less Stable | Favored | colab.ws |

Following hydrolysis, the resulting silanol groups undergo condensation to form oligomers and eventually a cross-linked network. The kinetics of this process are complex and depend on factors such as pH, catalyst, and the concentration of silanols. nih.govunm.edu

The rate of condensation is generally minimized at a pH around 2.5 and increases at both higher and lower pH values. unm.edu The structure of the resulting oligomers is also pH-dependent. Acid-catalyzed condensation tends to produce less branched, more "polymeric" networks, while base-catalyzed condensation leads to more highly branched, "colloidal" structures. unm.edu

The aggregation of silane (B1218182) molecules can also influence the condensation rate. In nonpolar solvents, the formation of aggregates where the polar silanol groups are concentrated can accelerate the condensation reaction. acs.org The study of the condensation kinetics is crucial for controlling the final properties of the material derived from this compound.

Alkene Reactivity in Addition Reactions and Their Mechanistic Elucidation

The terminal double bond in this compound is susceptible to a variety of addition reactions, providing a powerful handle for chemical modification. The mechanisms of these transformations are crucial for controlling product outcomes.

Transition Metal-Catalyzed Hydrosilylation: Selective 1,2-Addition to Unsaturated Bonds

Hydrosilylation is a fundamental reaction for the formation of carbon-silicon bonds and involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the terminal alkene of this compound. libretexts.org This process is most often accomplished with a transition metal catalyst. libretexts.org While various metals like platinum, rhodium, palladium, and ruthenium have been historically used, recent developments have focused on more earth-abundant metals like iron, cobalt, and nickel. rsc.orgepfl.ch

The most widely accepted mechanism for this reaction is the Chalk-Harrod mechanism. libretexts.orgmdpi.com The catalytic cycle typically involves:

Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent metal center, breaking the Si-H bond and forming a metal-silyl-hydride complex. libretexts.org

Alkene Coordination: The alkene (in this case, this compound) coordinates to the metal center.

Insertion: The coordinated alkene inserts into either the metal-hydride bond (hydrometalation) or the metal-silyl bond (silylmetalation). Insertion into the metal-hydride bond is common and leads to an alkyl-metal-silyl intermediate. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the alkyl and silyl (B83357) groups, which forms the C-Si bond of the product and regenerates the active catalyst. libretexts.org

For terminal alkenes like the one in this compound, this reaction predominantly yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. This selective 1,2-addition is highly desirable for producing linear alkylsilanes. epfl.ch The choice of catalyst and ligands can significantly influence reaction rates and selectivity. libretexts.orgmdpi.com

| Catalyst System | Substrate Type | Selectivity | Key Findings |

| Platinum-based (e.g., Karstedt's catalyst) | Terminal Alkenes | High anti-Markovnikov | Pioneer catalysts, highly effective but costly. mdpi.com |

| Rhodium Complexes | Olefins | Variable | Can be tuned with ligands for specific selectivities. rsc.org |

| Iron-Terpyridine Complexes | Terminal Alkenes | High anti-Markovnikov | A low-cost alternative to precious metals; activity depends on ligand substitution. mdpi.com |

| Nickel(II) Complexes | Alkenyl Ethers | High | Demonstrates the use of base metals in achieving efficient C-Si bond formation. rsc.org |

| Cationic Ruthenium Silylene Catalyst | Primary Hydrosilanes | High anti-Markovnikov | Operates via a unique mechanism, effective for specific hydrosilanes. epfl.ch |

Radical-Mediated Thiol-Ene Click Reactions for Functionalization

The thiol-ene reaction is a powerful method for modifying the alkene group of this compound. It is classified as a "click chemistry" reaction due to its high efficiency, rapid rate, stereoselectivity, and lack of byproducts. wikipedia.orgnih.gov The reaction joins a thiol (R-SH) with an alkene to form a thioether. wikipedia.org

The most common mechanism is a free-radical addition, which can be initiated by photolysis or a radical initiator. wikipedia.orgalfa-chemistry.com The process follows a chain-reaction pathway:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. In photochemically induced reactions, a photoinitiator absorbs light and abstracts a hydrogen atom from the thiol to form the thiyl radical. alfa-chemistry.comresearchgate.net

Propagation: The thiyl radical adds to the terminal carbon of the alkene in this compound. This is an anti-Markovnikov addition that forms a more stable, carbon-centered radical on the internal carbon. wikipedia.orgalfa-chemistry.com This new radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org

Termination: The reaction ceases when two radicals combine.

This method is highly effective for surface functionalization and polymer synthesis, allowing the robust covalent attachment of thiol-containing molecules to the hexenyl group of the silane. nih.gov

| Reaction Component | Type/Example | Role in Reaction |

| Alkene | This compound | Substrate providing the 'ene' functionality. |

| Thiol | 3-Mercaptopropionic acid, Cysteamine | Provides the 'thiol' functionality and determines the final functional group. |

| Initiator | AIBN (Azobisisobutyronitrile), Eosin Y | Generates initial radicals to start the chain reaction (thermally or photochemically). researchgate.netnus.edu.sg |

| Solvent | Toluene, THF | Provides a medium for the reaction. |

Catalytic Systems for Enhanced Synthetic Efficiency and Control

The development of advanced catalytic systems is paramount for optimizing the synthesis and modification of organosilanes like this compound, aiming for greater efficiency, selectivity, and sustainability.

Design and Application of Catalysts in Organosilane Synthesis

The rational design of catalysts is crucial for controlling the synthesis of organosilanes. rsc.org Historically, precious metals have dominated the field, but significant research now focuses on developing catalysts based on abundant and less costly base metals such as iron, cobalt, and nickel. rsc.org Catalyst design involves tuning both the metal center and the surrounding ligands to achieve desired outcomes.

Key aspects of catalyst design include:

Ligand Modification: The electronic and steric properties of ligands attached to the metal center can be modified to control catalytic activity and selectivity. For instance, in iron-catalyzed hydrosilylation, the use of terpyridine ligands was shown to be essential for catalytic activity. mdpi.com

Heterogeneous Catalysis: Immobilizing homogeneous catalysts on solid supports (e.g., silica) can facilitate catalyst separation and recycling, improving the sustainability of the process. shu.edu

Photocatalysis: The use of photocatalysts, such as the organic dye Eosin Y, allows for reactions to proceed under mild conditions using visible light, offering an energy-efficient alternative to thermally driven processes. nus.edu.sg Eosin Y has been shown to selectively break Si-H bonds over C-H bonds, enabling a wide range of Si-H functionalizations. nus.edu.sg

| Catalyst Design Strategy | Example | Application in Organosilane Synthesis | Advantage |

| Base Metal Catalysis | Nickel(II) and Iron(III) complexes | Hydrosilylation of alkenes | Cost-effective and abundant compared to Pt, Rh. rsc.org |

| Ligand Development | Terpyridine ligands for Iron catalysts | Control of catalytic activity and selectivity in hydrosilylation. mdpi.com | Tunable reactivity and enhanced performance. |

| Photocatalysis | Eosin Y (organic dye) | Stepwise functionalization of multihydrosilanes. | Uses low-energy visible light, mild reaction conditions. nus.edu.sg |

| Immobilized Catalysts | F₁₆PcZn complexes on silica (B1680970) | Heterogeneous photosensitized degradation. shu.edu | Ease of separation and potential for recycling. |

Amine-Accelerated Processes for Silane Modification

Amines can serve as effective catalysts or promoters for reactions involving the triethoxysilane (B36694) group of this compound, particularly in hydrolysis and condensation reactions. mdpi.com The silane's ethoxy groups can be hydrolyzed to form reactive silanol (Si-OH) groups, which then condense with other silanols or surface hydroxyls to form stable siloxane (Si-O-Si) bonds.

The acceleration by amines typically occurs via a base-catalyzed mechanism:

Hydrolysis: In the presence of water, an amine acts as a base, promoting the formation of hydroxide ions (OH⁻). mdpi.com The hydroxide ion then attacks the silicon atom in a nucleophilic substitution reaction, displacing an ethoxy group to form a silanol and releasing ethanol. mdpi.com

Condensation: Amines can also catalyze the condensation reaction between two silanol groups or between a silanol and an ethoxy group to form a siloxane linkage. adhesivesmag.com

This process is fundamental to the use of silanes as coupling agents and for surface modification, where they form covalent bonds with inorganic surfaces like silica or glass. sinosil.comacs.org The choice of amine and its concentration can influence the rate of the silanization reaction. mdpi.com While effective, some tertiary amines may contribute unwanted color or odor to the final product. adhesivesmag.com

| Amine Type | Effect on Silane Modification | Mechanism |

| Tertiary Amines (e.g., Triethylamine) | Accelerates hydrolysis and condensation of alkoxysilanes. alfa-chemistry.comadhesivesmag.com | Acts as a base catalyst, promoting nucleophilic attack on the silicon atom. mdpi.comadhesivesmag.com |

| Primary/Secondary Amines | Can promote hydrolysis and also be incorporated into the final structure if they are part of another silane molecule (aminosilanes). | Base catalysis; can also participate directly in reactions. |

| Guanidines/Amidines | Stronger basic character, leading to higher catalytic activity for hydrolysis. | Higher basicity leads to more efficient generation of nucleophilic hydroxide species. |

Polymerization and Copolymerization Research Involving 5 Hexenyltriethoxysilane

Strategies for Covalent Incorporation of 5-Hexenyltriethoxysilane into Polymer Architectures

The covalent attachment of this compound into polymer backbones is primarily achieved through copolymerization reactions where its terminal double bond participates in the chain growth process. gelest.com This strategy results in polymers decorated with pendant triethoxysilane (B36694) groups, which can be utilized for further reactions such as crosslinking.

Ziegler-Natta catalysts are a cornerstone in the industrial production of polyolefins like polypropylene (B1209903). nih.govwikipedia.org These catalyst systems, typically composed of a titanium compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, can polymerize alpha-olefins (1-alkenes). wikipedia.orgmdpi.com

The synthesis of polypropylene functionalized with silicon alkoxy groups can be achieved by copolymerizing propylene (B89431) with this compound using a Ziegler-Natta catalyst. In this process, the terminal vinyl group of the this compound acts as the polymerizable site, allowing it to be incorporated into the growing polypropylene chain alongside propylene monomers. byjus.com The mechanism involves the insertion of the comonomer's C=C bond into the transition metal-carbon bond at the catalyst's active center. byjus.com This results in a polypropylene backbone with pendant hexenyltriethoxysilane side chains, effectively introducing reactive silicon alkoxy groups into the polyolefin structure. The presence of these functional groups provides a route to materials that can be crosslinked through hydrolysis and condensation of the silane (B1218182) moieties.

In Ziegler-Natta polymerization, alkoxysilanes are frequently used as external donors to control the stereoselectivity of the catalyst and improve the isotacticity of the resulting polypropylene. nih.govmdpi.com While this compound is incorporated as a comonomer, its structural features—specifically the triethoxysilane group—mean it can also influence the catalyst's performance.

Table 1: Illustrative Impact of Alkoxysilane External Donors on Ziegler-Natta Propylene Polymerization This table presents representative data on how different alkoxysilane structures can influence key polymerization outcomes. The behavior of this compound as a comonomer would be influenced by similar structural principles.

| External Donor Type | Donor Structure Example | Polymerization Activity (kg PP/g cat) | Isotacticity Index (%) | Molecular Weight (Mw) |

| Dialkoxysilane | Dicyclopentyldimethoxysilane | High | High | Moderate |

| Dialkoxysilane | Cyclohexyl(methyl)dimethoxysilane | Moderate | High | Moderate-High |

| Trialkoxysilane | n-Propyltriethoxysilane | Lower | Moderate | Lower |

| Trialkoxysilane | Isobutyltriethoxysilane | Lower | Moderate | Higher |

Data is representative and compiled based on general findings in the field. mdpi.com

Research has shown that this compound can undergo Ring-Opening Metathetic Polymerization (ROMP). researchgate.netscribd.com This type of polymerization does not proceed via the terminal double bond as in addition polymerization, but rather involves the cyclic structure of the monomer. Although this compound is an acyclic diene, its polymerization via metathesis is often discussed in the context of ROMP literature. Specifically, it has been noted to polymerize in the presence of the ruthenium-based catalyst RuCl2(P(C6H5)3)3. researchgate.netscribd.com This pathway offers an alternative method for creating polysiloxanes with specific architectures.

Ziegler-Natta Copolymerization for Functionalized Polyolefins

Comprehensive Structural and Morphological Characterization of Modified Polymers

The incorporation of comonomers like this compound significantly alters the architecture of the resulting polymers, necessitating detailed characterization.

The copolymerization of propylene with this compound introduces long-chain branches (LCB) into the polymer structure. core.ac.uk The hexenyltriethoxysilane unit constitutes a branch that is significantly longer than the short-chain branches typically formed from comonomers like 1-butene (B85601) or 1-hexene (B165129) in LLDPE production. nih.gov The presence of LCB, even in small amounts, has a profound effect on the rheological properties of the polymer melt, which is crucial for processing. core.ac.ukrubbernews.com

The analysis of LCB is commonly performed using techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS). chromatographyonline.com This method allows for the determination of the radius of gyration versus molar mass, where branched polymers show a lower slope compared to their linear counterparts. chromatographyonline.com Additionally, 13C NMR spectroscopy is a powerful tool for identifying the specific carbon environments at the branch points, which can help quantify the degree of branching. nih.gov

Furthermore, the pendant triethoxysilane groups on the polymer chains are hydrolytically unstable. In the presence of moisture, they can hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) cross-links between different polymer chains. This post-polymerization reaction leads to the formation of a cross-linked polymer network, transforming the thermoplastic material into a thermoset with enhanced mechanical and thermal properties.

Table 2: Characteristics and Analysis of Long-Chain Branching (LCB)

| Feature | Description | Analytical Technique |

| Formation | Incorporation of a vinyl-terminated macromonomer or a long-chain α-olefin comonomer (e.g., this compound) into a growing polymer chain. core.ac.uk | 13C NMR Spectroscopy |

| Impact on Properties | Alters melt rheology, viscosity, and processing behavior. rubbernews.com Affects crystallinity and mechanical properties like toughness. chromatographyonline.com | Rheological Measurements (e.g., LAOS), SEC-MALS |

| Network Formation | Pendant reactive groups (like triethoxysilane) on LCB can undergo post-polymerization reactions (hydrolysis, condensation) to form cross-links. | FTIR, Swelling Tests |

Investigation of Hierarchical Polymer Morphologies: Spherulites, Lamellae, and Crystal Structures

The crystallization of semi-crystalline polymers from the melt results in a complex, hierarchical morphology that dictates the material's final physical properties. This hierarchy includes crystal structures, lamellae, and larger superstructures known as spherulites. jaist.ac.jp The incorporation of this compound as a comonomer into a linear polymer chain, such as polyethylene (B3416737), introduces significant structural perturbations that alter this hierarchy.

The fundamental crystalline unit is the lamella, a thin, plate-like crystal. wikipedia.org In polymers modified with this compound, the branches force the polymer chains to fold more frequently and less regularly, leading to thinner lamellae. Furthermore, the triethoxysilane groups can undergo hydrolysis and condensation reactions, forming siloxane crosslinks between polymer chains. This crosslinking network further inhibits chain mobility and crystallization, profoundly influencing the final solid-state morphology.

Table 1: Expected Impact of this compound Incorporation on Polymer Morphology This interactive table illustrates the conceptual changes in the morphological properties of a base polymer upon the incorporation of this compound.

| Property | Base Polymer (e.g., HDPE) | Polymer with this compound | Rationale |

|---|---|---|---|

| Crystallinity (%) | High (e.g., 60-80%) | Lower | Side-chain branches disrupt regular chain packing, hindering crystallization. mdpi.com |

| Spherulite Size (µm) | Large | Smaller | Impeded crystal growth due to branching leads to smaller superstructures. wikipedia.org |

| Lamellar Thickness (nm) | Thicker | Thinner | Branches on the polymer backbone interrupt the chain-folding process, resulting in thinner crystalline plates. mdpi.com |

Tailoring Macromolecular Properties through this compound Integration

The ability to modify polymer architecture at the molecular level translates directly to the tuning of bulk material properties. The integration of this compound provides a powerful tool for modulating rheological behavior and enhancing mechanical performance.

Modulation of Rheological Characteristics: Melt Strength and Elongational Viscosity

Melt strength and elongational viscosity are critical rheological properties for many polymer processing operations, such as film blowing, blow molding, and foaming. researchgate.netmdpi.comazom.com These properties describe the resistance of a polymer melt to stretching. researchgate.net It is well-established that the introduction of long-chain branches (LCB) into a polymer's structure significantly enhances both melt strength and elongational viscosity. researchgate.net

The incorporation of this compound creates a pathway to this LCB architecture. While the initial copolymerization introduces short-chain branches, the pendant triethoxysilane groups are reactive. Through post-polymerization processing involving moisture, these groups hydrolyze to form reactive silanol (-Si-OH) groups. These silanols can then condense with each other to form stable siloxane (-Si-O-Si-) bridges between different polymer chains. This crosslinking process effectively creates a long-chain branched or networked polymer structure.

This network structure restricts the ability of polymer chains to slide past one another under extensional flow. This increased resistance to stretching manifests as a significant increase in melt strength and elongational viscosity, improving processability and bubble stability in film blowing applications. researchgate.net

Table 2: Influence of this compound on Key Rheological Properties This interactive table demonstrates the typical changes in rheological behavior when this compound is used to create a crosslinked polymer network.

| Property | Base Linear Polymer | Polymer with Crosslinked Silane | Rationale |

|---|---|---|---|

| Melt Strength (cN) | Low | High | The formation of a crosslinked network increases resistance to extensional deformation. researchgate.net |

| Elongational Viscosity (Pa·s) | Low | High | Inter-chain linkages (crosslinks) create a structure with significantly higher resistance to stretching. researchgate.netnih.gov |

| Melt Extensibility | High | Lower | The crosslinked network restricts the ultimate stretchability of the melt before fracture. mdpi.com |

Enhancement of Mechanical Performance and Strain-Hardening Behavior

Strain-hardening is a phenomenon where a material becomes stronger and more resistant to deformation as it is stretched. mdpi.com This behavior is highly desirable in applications requiring high toughness and impact resistance. The crosslinking capability of this compound provides an effective mechanism for enhancing the mechanical performance and strain-hardening response of polymers.

The siloxane crosslinks formed within the polymer matrix act as pinning points, creating a durable three-dimensional network. When the material is subjected to tensile stress, this network prevents localized yielding and distributes the stress more uniformly throughout the material. As the polymer is stretched, the chains between the crosslink points become taut and align in the direction of the strain. This orientation, coupled with the resistance from the network, requires a progressively higher force for continued deformation, leading to a pronounced strain-hardening effect. This ultimately improves properties like ultimate tensile strength and toughness. researchgate.net

Table 3: Effect of this compound on Mechanical Properties This interactive table summarizes the enhancement in mechanical performance due to the crosslinking facilitated by this compound.

| Property | Base Polymer | Polymer with Crosslinked Silane | Rationale |

|---|---|---|---|

| Tensile Strength (MPa) | Moderate | Higher | The crosslinked network bears a significant portion of the load, increasing the stress required for failure. hanyang.ac.kr |

| Elongation at Break (%) | High | Lower | Crosslinking restricts overall chain mobility, often reducing the ultimate elongation before fracture. |

| Strain-Hardening Behavior | Low/Moderate | High | The polymer network resists deformation and promotes chain alignment, leading to a significant increase in stiffness after yielding. mdpi.comresearchgate.net |

Advanced Materials Science Applications of 5 Hexenyltriethoxysilane

Design and Fabrication of Organic-Inorganic Hybrid Materials and Nanocomposites

5-Hexenyltriethoxysilane serves as a critical molecular bridge in the creation of advanced organic-inorganic hybrid materials. These materials garner significant research interest due to the potential for synergistic or complementary interactions between their distinct organic and inorganic components. mdpi.comresearchgate.net The resulting hybrids are not merely physical mixtures but are true nanocomposites at a molecular level, where the properties are a product of the strong synergy at the hybrid interface. mdpi.com

The unique bifunctional structure of this compound is fundamental to its role as a coupling agent. mdpi.com It possesses two distinct reactive ends that allow it to form durable bonds between organic and inorganic materials. gelest.com

The Inorganic-Reactive Group: The triethoxysilane (B36694) (-Si(OCH2CH3)3) end of the molecule readily undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970) (SiO2), glass, and various metal oxides (e.g., alumina, zirconia, titania). gelest.com This reaction forms stable, covalent oxane bonds (e.g., Si-O-Substrate), firmly anchoring the molecule to the inorganic phase. gelest.com

The Organic-Reactive Group: The 5-hexenyl group (-CH2CH2CH2CH2CH=CH2) is a six-carbon chain with a terminal double bond. This non-polar hydrocarbon chain provides compatibility with organic polymer matrices, while the terminal alkene is available for participating in polymerization reactions. It can be integrated into a polymer backbone via free-radical polymerization or other grafting techniques.

This dual functionality creates a robust covalent linkage at the interface between the inorganic and organic phases. mdpi.comgelest.com This molecular bridge facilitates stress transfer from the flexible polymer matrix to the rigid inorganic filler, which is essential for enhancing the mechanical properties of the resulting composite material. mdpi.com By ensuring a strong interfacial bond, the silane (B1218182) coupling agent enables a true synergistic combination of properties from both components. mdpi.com

The optical properties of materials, such as transparency, are dictated by how light interacts with their internal structure. samaterials.com In hybrid materials, a primary cause of opacity or translucency is light scattering, which occurs at the interface between the organic matrix and the inorganic filler particles, especially when the particles are aggregated and have a different refractive index from the matrix.

The use of this compound is instrumental in fabricating transparent hybrid materials by minimizing this light scattering. By chemically bonding to the inorganic nanoparticles, the silane prevents them from agglomerating within the polymer matrix. mdpi.com This leads to a homogeneous dispersion of nanoparticles on a scale smaller than the wavelength of visible light, significantly reducing scattering and enhancing transparency. mdpi.com

Research into siloxene nanosheets (SiNSs) incorporated into gel glass demonstrates this principle effectively. The study showed that hybrid gel glasses could be produced with high linear transmittance in the visible-near IR region due to the excellent homogeneity achieved. mdpi.com The optical properties of such composites can be further tailored:

Refractive Index: The refractive index of the nanocomposite can be precisely tuned by controlling the concentration of the silane-modified inorganic nanoparticles. samaterials.com

Optical Limiting: In some advanced applications, these hybrid materials exhibit nonlinear optical properties. For instance, SiNSs hybrid gel glasses show excellent optical limiting capabilities, which can be adjusted by changing the concentration of the nanosheets. mdpi.com

Polymer-based nanocomposites, which integrate nanoscale fillers into a polymer matrix, are a transformative class of materials designed to achieve superior performance characteristics. mdpi.comjournalwjarr.com The incorporation of inorganic nanoparticles can lead to significant improvements in mechanical strength, thermal stability, and barrier properties. journalwjarr.com However, achieving these enhancements is critically dependent on the quality of the interface between the filler and the polymer matrix.

This compound plays a crucial role as an interfacial modifier or coupling agent. By improving the adhesion and compatibility between the typically hydrophilic inorganic filler and the often hydrophobic polymer matrix, it ensures a uniform dispersion of the filler. mdpi.com This improved interface allows for efficient load transfer from the polymer to the reinforcing nanoparticles, maximizing the potential for property enhancement. mdpi.commdpi.com

The case of Polypropylene (B1209903)/SiO2 nanocomposites clearly illustrates the impact of interfacial modification. Polypropylene (PP) is a non-polar, hydrophobic thermoplastic, making it inherently incompatible with the polar, hydrophilic surface of silica (SiO2) nanoparticles. Without a compatibilizer, the silica particles tend to aggregate in the PP matrix, leading to poor mechanical properties. researchgate.nettue.nl

Using a coupling agent like this compound can overcome this incompatibility. The hexenyl group is organophilic and compatible with the polypropylene matrix, while the triethoxysilane group chemically bonds to the silica surface. This creates a stable bridge between the two phases.

Research on PP/SiO2 nanocomposites has demonstrated that achieving a good dispersion of nanoparticles is key to enhancing mechanical performance. Studies comparing composites made with poorly dispersed powder silica versus well-dispersed colloidal silica (sol) show significant improvements in the latter. researchgate.nettue.nl While these studies may not have used this compound specifically, they highlight the principle that its function enables: creating a well-dispersed system. The presence of well-dispersed silica nanoparticles leads to an increase in both stiffness (Young's Modulus) and toughness (Impact Strength). researchgate.nettue.nl

| Material Composition | Young's Modulus (GPa) | Impact Strength (kJ/m²) | Reference |

|---|---|---|---|

| Pure Polypropylene (PP) | 1.2 | 3.4 | researchgate.nettue.nl |

| PP + Aggregated SiO2 (Powder) | No noticeable improvement | No noticeable improvement | researchgate.nettue.nl |

| PP + Well-dispersed SiO2 (Colloidal Sol, 4.5 wt.%) | 1.6 | 5.7 | researchgate.nettue.nl |

Engineering Polymer-Based Nanocomposites for Enhanced Performance

Utilization in Biomaterials Development and Biomedical Engineering Research

The development of advanced biomaterials for applications like tissue engineering and medical devices requires precise control over surface properties to ensure biocompatibility and functionality. mdpi.comnumberanalytics.com Materials must be designed to interact with biological systems in a controlled and predictable manner.

A biosensor is an analytical device that combines a biological recognition element with a transducer to detect specific molecules. mdpi.comglobalspec.com The performance of biosensors, particularly implantable ones, is highly dependent on the stable immobilization of the biological element (e.g., enzymes, antibodies, nucleic acids) onto the transducer surface. mdpi.commdpi.com

This compound is an ideal surface modification agent for this purpose. The process involves several steps:

Surface Activation: The substrate of the biosensor or implantable device, often made of silicon, glass, or a metal oxide, is treated to ensure the presence of surface hydroxyl (-OH) groups.

Silanization: The device is treated with this compound. The triethoxysilane groups react with the surface hydroxyls to form a stable, covalent siloxane bond, creating a self-assembled monolayer on the surface. gelest.com

Bio-conjugation: This newly formed surface is now functionalized with terminal hexenyl groups. These alkene groups provide a reactive handle for the subsequent covalent attachment of biomolecules. This immobilization is crucial for preserving the bioactivity of the recognition element and ensuring the long-term stability and reliability of the sensor. numberanalytics.commdpi.com

For implantable devices, this surface modification strategy is also vital for improving biocompatibility. globalspec.com By creating a well-defined chemical interface, the silane layer can help minimize adverse biological responses such as inflammation or fibrosis, which are critical challenges for the long-term function of implanted medical devices. mdpi.comglobalspec.com

Integration into Tissue Engineering Scaffolds

The success of tissue engineering relies heavily on the development of scaffolds that not only provide structural support but also actively promote positive cellular responses like adhesion, proliferation, and differentiation. nih.govrsc.org Surface modification of scaffold materials is a critical strategy to achieve this bioactivity without altering the bulk properties of the material. nih.govrsc.orgnih.gov this compound emerges as a valuable tool in this context, serving as a molecular bridge to covalently link bioactive molecules to scaffold surfaces.

The integration process is typically a two-step chemical modification strategy. First, the triethoxysilane group of the molecule reacts with hydroxyl (-OH) groups present on the surface of many scaffold materials, such as bioactive glasses or polymers that have undergone surface activation (e.g., via plasma treatment). nih.govupc.eduresearchgate.net This reaction forms stable covalent siloxane (Si-O-Scaffold) bonds, effectively anchoring the this compound molecule to the scaffold.

Once anchored, the molecule presents its terminal hexenyl group (a six-carbon chain with a terminal double bond) as a reactive handle for further functionalization. This double bond is amenable to several highly efficient chemical reactions, such as platinum-catalyzed hydrosilylation or thiol-ene "click" chemistry. nih.govdiva-portal.org These reactions allow for the covalent immobilization of a wide range of biomolecules, including peptides with specific cell-binding domains (like RGD sequences), growth factors, or anticoagulant molecules like heparin. nih.govdiva-portal.org By covalently tethering these molecules, the scaffold surface is transformed from a passive substrate into a biologically instructive environment that can direct tissue regeneration. researchgate.net This method offers a stable and robust alternative to simple physical adsorption of biomolecules. upc.edu

| Component/Step | Chemical Group | Purpose | Example Biomolecule |

|---|---|---|---|

| Scaffold Material | Surface Hydroxyls (-OH) | Provides anchoring sites for silane. | Bioactive Glass, Plasma-treated PCL |

| Coupling Agent | -Si(OCH2CH3)3 (Triethoxysilane) | Covalently binds to the scaffold surface. | This compound |

| Reactive Handle | -CH=CH2 (Hexenyl) | Enables secondary reaction for biomolecule attachment. | - |

| Immobilization Chemistry | Hydrosilylation / Thiol-Ene Coupling | Forms a stable, covalent bond with the biomolecule. | - |

| Bioactive Molecule | Amine, Thiol, etc. | Confers specific biological function to the scaffold. | RGD Peptide, Heparin, Growth Factors |

Contributions to Nanotechnology and Nanostructured Materials

In nanotechnology, this compound is utilized as a surface modifying agent to create functionalized nanoparticles, which are essential building blocks for more complex nanostructured materials. The process hinges on the dual functionality of the silane molecule. The triethoxysilane head group readily hydrolyzes and condenses on the surface of inorganic nanoparticles that possess hydroxyl groups, such as silica (SiO₂) or titania (TiO₂), forming a durable siloxane bond. gelest.com

This surface treatment transforms the nanoparticle's properties and potential. The attached alkyl chain, terminating in a reactive hexenyl double bond, provides a versatile platform for a host of subsequent chemical transformations. This terminal alkene can participate in:

Hydrosilylation: Reacting with hydrosilanes to introduce further silicon-based functionalities. nih.gov

Polymerization: Acting as a monomer or comonomer to grow polymer chains directly from the nanoparticle surface.

Thiol-Ene "Click" Chemistry: An efficient and specific reaction with thiol-containing molecules, allowing for the easy attachment of virtually any desired functionality, from fluorescent dyes to complex biological ligands.

Hydroboration/Oxidation: Converting the alkene into a terminal alcohol for a different set of coupling reactions.

Through these controlled chemical reactions, the hexenyl-functionalized nanoparticles can be assembled into larger, ordered superstructures or integrated into other materials. This "bottom-up" approach is fundamental to creating materials with precisely engineered properties at the nanoscale.

| Nanoparticle Core | Surface Chemistry | Subsequent Reaction on Hexenyl Group | Resulting Functionality/Application |

|---|---|---|---|

| Silica (SiO₂) | Thiol-Ene Coupling | Attachment of fluorescent dyes | Optical imaging and sensing probes |

| Titanium Dioxide (TiO₂) | Radical Polymerization | Grafting of polymer brushes | Enhanced dispersion in polymer matrices |

| Gold (Au) on Silica Shell | Thiol-Ene Coupling | Immobilization of DNA or peptides | Biosensors and targeted drug delivery |

| Silica (SiO₂) | Hydrosilylation | Cross-linking between particles | Formation of ordered nanoparticle assemblies |

A notable example is its use in the synthesis of polypropylene/SiO₂ nanocomposites. In this application, this compound (HTES) can be used as a comonomer during Ziegler-Natta polymerization. The hexenyl group gets incorporated into the growing polypropylene chain, while the triethoxysilane groups remain available to bond with the surface of silica nanoparticles that are subsequently blended into the polymer. This creates a covalent link between the two phases. Research has demonstrated that grafting polypropylene chains onto silica nanoparticles via this method leads to significant improvements in both the strength and modulus of the material compared to composites with untreated silica.

The use of such silanes to pre-treat nanofillers also improves their dispersion within the polymer matrix, preventing agglomeration which can compromise mechanical performance. nih.gov This leads to nanocomposites with enhanced modulus, stiffness, hardness, and wear-resistance. nih.gov

| Material | Young's Modulus Improvement (%) | Strength Improvement (%) |

|---|---|---|

| PP/SiO₂ (Untreated) | ~ +30% | < +20% |

| PP/SiO₂ (HTES-Grafted) | ~ +30% | ~ +30% |

Surface Functionalization and Interfacial Engineering with 5 Hexenyltriethoxysilane

Mechanistic Understanding of Silane (B1218182) Coupling Agent Functionality

5-Hexenyltriethoxysilane is a member of the organofunctional silane family, which acts as a molecular bridge between inorganic and organic materials. gelest.com This dual reactivity is central to its function as a coupling agent. The molecule consists of a silicon atom bonded to hydrolyzable ethoxy groups and a non-hydrolyzable organic hexenyl group. gelest.comgelest.com This structure allows it to form durable bonds with inorganic substrates while presenting an organic-receptive surface. gelest.com

Formation of Stable Condensation Products with Siliceous Surfaces and Other Metal Oxides

The primary mechanism of this compound's interaction with inorganic surfaces involves the hydrolysis of its ethoxy groups in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of siliceous materials (like glass and silica) and various metal oxides, including those of aluminum, zirconium, tin, and titanium. gelest.com This condensation reaction results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. gelest.comgelest.com

The reaction with the substrate is a critical step in surface modification. gelest.com The stability of this bond is fundamental to the long-term performance of the modified material. While the reaction is robust with siliceous surfaces, the reactivity with other metal oxides can be influenced by factors such as the metal's oxidation state and the oxide's lattice energy. chemrxiv.orgvedantu.com For instance, metal oxides with higher lattice energies, such as zirconium oxide and titanium oxide, tend to show high catalytic activity for reactions involving organic acids, a principle that can be extended to the reactivity with silanes. chemrxiv.org

Alteration of Substrate Wettability, Surface Energy, and Adhesion Characteristics

Once anchored to the substrate, the outward-facing hexenyl group dictates the new surface properties. gelest.com The hexenyl group is an organic, non-polar chain, which fundamentally alters the surface energy and wettability of the substrate. gelest.commdpi.com Initially hydrophilic inorganic surfaces become more hydrophobic after treatment with this compound. This change in surface chemistry is key to its role as an adhesion promoter. gelest.comrelyon-plasma.com

By modifying the surface energy, this compound can improve the wetting and spreading of organic resins, coatings, and adhesives. gelest.comrelyon-plasma.com For effective adhesion, the surface energy of the solid substrate should ideally be higher than the surface tension of the liquid adhesive or coating. relyon-plasma.com Silane treatment increases the surface energy of many plastics and other materials, creating a more favorable interface for bonding. relyon-plasma.compiescientific.com The hexenyl group, being a reactive olefin, can also participate in subsequent polymerization reactions (e.g., with platinum-cured silicones or other free-radical polymerized systems), leading to a strong covalent link between the inorganic substrate and the organic matrix. gelest.comgoogle.com This dual-action—surface energy modification and covalent bonding potential—is the cornerstone of its effectiveness in enhancing adhesion. gelest.com

Functionalization of Particulate and Planar Substrates

The versatile chemistry of this compound allows for its application on both finely divided particulate matter and flat, planar surfaces. This broad utility stems from its fundamental ability to react with surface hydroxyl groups, a feature common to many materials used in advanced composites and biomedical applications.

Surface Modification of Colloidal Silica (B1680970) Nanoparticles

Colloidal silica nanoparticles, with their high surface area and reactive silanol groups, are ideal candidates for surface functionalization with this compound. unam.mxcfsilicones.com The process involves the controlled reaction of the silane with the nanoparticles, often in a solvent system that facilitates both hydrolysis of the silane and its subsequent grafting onto the silica surface. unam.mxresearchgate.net The goal is to create a uniform layer of hexenyl groups on the nanoparticle surface without causing significant aggregation or flocculation of the colloid. researchgate.net

Successful modification can be verified through various analytical techniques. For instance, the presence of the grafted hexenyl groups can be confirmed by an increase in weight loss at higher temperatures in thermogravimetric analysis (TGA) and by the appearance of specific signals in solid-state 29Si NMR spectroscopy. researchgate.net The functionalized nanoparticles can then be dispersed in organic matrices, where the hexenyl groups can co-react with the polymer, leading to improved filler-matrix interaction and enhanced mechanical properties of the resulting nanocomposite. gelest.comresearchgate.net Furthermore, the surface modification can be tailored to control the dispersion of the nanoparticles in various media. cfsilicones.comnih.gov

Table 1: Research Findings on Colloidal Silica Nanoparticle Modification

| Parameter | Observation | Implication |

|---|---|---|

| Grafting Process | Silane can be grafted onto colloidal silica nanoparticles without significantly disrupting the electric double layer. researchgate.net | Maintains colloidal stability post-modification. |

| pH of Silica Sol | Acidic silica sols show better modification outcomes with minimal particle size change compared to alkaline sols. researchgate.net | Reaction conditions are crucial for controlled functionalization. |

| Surface Coverage | The density of grafted functional groups can be controlled by reaction conditions like solvent polarity and reaction time. unam.mx | Allows for tuning of surface properties for specific applications. |

| Functionality | The hexenyl groups on the surface can be used for further reactions, such as binding metal nanoparticles or participating in polymerization. cfmats.comuu.nl | Creates versatile, reactive building blocks for advanced materials. |

Adhesion Promotion in Hydrogel-Substrate Interfacial Systems

The interface between soft, water-swollen hydrogels and rigid substrates is notoriously difficult to engineer for strong adhesion. This compound (often in its methoxy-analogue form, 5-hexenyltrimethoxysilane) has been instrumental in addressing this challenge. arxiv.orgnih.govresearchgate.net By pre-treating a glass or other inorganic substrate with this silane, a surface is created that can chemically bond with the hydrogel network during its polymerization. arxiv.org The vinyl group of the anchored silane can participate in the free-radical polymerization of common hydrogel monomers (like poly(ethylene glycol) diacrylate, PEGDA), resulting in a covalently linked interface. arxiv.orgnih.gov

This covalent anchoring dramatically increases the adhesion strength between the hydrogel and the substrate compared to surfaces with low-adhesion coatings. arxiv.org This robust adhesion is critical for a variety of applications, from microfluidic devices to cell culture platforms and soft robotics. researchgate.netsciopen.com

Recent research has utilized this compound-modified surfaces to study the fundamental mechanisms of damage in hydrogels under freezing conditions. arxiv.orgnih.govresearchgate.net In these studies, hydrogels are polymerized on glass slides treated with different silanes to achieve varying levels of adhesion. This compound provides a high-adhesion interface due to its ability to covalently bond with the hydrogel. arxiv.orgscispace.com

When these strongly adhered hydrogel-glass systems are subjected to a temperature gradient, a fascinating fracture mechanism is observed. Instead of ice expansion directly rupturing the material, the process is driven by "cryosuction". arxiv.orgnih.govresearchgate.net Ice crystals forming at the cold end of the sample draw water out of the unfrozen, but still cold, hydrogel matrix. arxiv.orgnih.gov This dehydration causes the hydrogel to shrink. Where the hydrogel is strongly adhered to the rigid glass (thanks to the silane), this shrinkage is constrained, inducing significant shear stress at the interface. arxiv.orgnih.gov This stress, in turn, drives the propagation of a crack, leading to delamination. arxiv.orgnih.govresearchgate.net The study of these cryosuction phenomena highlights the critical role of interfacial adhesion in the mechanical behavior of soft materials under extreme conditions. arxiv.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Hexenyltrimethoxysilane (B1584797) |

| Aluminum Oxide |

| Colloidal Silica |

| Dichlorodimethylsilane |

| Ethanol (B145695) |

| Glass |

| Gold |

| Lepidocrocite |

| Goethite |

| Magnetite |

| Manganese Oxide |

| 3-[Methoxy(polyethyleneoxy)9-12]propyltrimethoxysilane |

| Poly(ethylene glycol) diacrylate (PEGDA) |

| Silicon Dioxide |

| Silanol |

| Tin Oxide |

| Titanium Oxide |

| 3-(Trimethoxysilyl)propyl methacrylate |

Interfacial Phenomena and Engineering of Heterogeneous Environments

The functionalization of surfaces with this compound provides a powerful tool for engineering the interface between different materials. This silane coupling agent possesses a dual-functional structure: a triethoxysilane (B36694) headgroup that forms robust covalent bonds with inorganic substrates, and a terminal hexenyl group that can be further functionalized or can itself define the chemical character of the new surface. gelest.com This structure is instrumental in manipulating interfacial phenomena to achieve desired outcomes in catalysis and material science.

Catalysis of Chemical Transformations at Heterogeneous Interfaces

The immobilization of homogeneous catalysts onto solid supports is a cornerstone of heterogeneous catalysis, offering the dual advantages of high selectivity and easy separation of the catalyst from the reaction products. This compound serves as an exemplary linker molecule for this purpose. By grafting it onto the surface of inorganic oxides such as silica, titania, or zirconia, a new, reactive interface is created. gelest.com

The terminal double bond of the hexenyl group provides a versatile platform for anchoring catalytically active metal complexes or organic molecules. This covalent attachment transforms a soluble, and often expensive, homogeneous catalyst into a solid-supported, recyclable heterogeneous catalyst. This approach not only simplifies product purification but can also enhance catalyst stability and prevent metal leaching.

Research has shown that the organofunctional group of silanes can be used to immobilize catalysts, thereby utilizing the substrate to facilitate chemical transformations at the newly formed heterogeneous interface. gelest.com The hexenyl group is particularly amenable to reactions such as hydrosilylation, Heck coupling, or metathesis, allowing for the stable attachment of a wide array of catalytic species. For instance, a patent describes the surface treatment of colloidal silica with alkenyltrialkoxysilanes, including this compound, to create functionalized nanoparticles, a process that can be accelerated using amine catalysts. google.com This surface modification is a key step in preparing supported catalysts where the nanoparticle acts as a high-surface-area carrier.

The table below summarizes research findings related to the application of surfaces modified with alkene-terminated silanes in heterogeneous catalysis.

| Substrate | Silane Modifier | Catalytic Application | Mechanism/Key Finding |

| Silica Nanoparticles | This compound | Surface treatment for catalyst support | Creates a reactive surface for potential catalyst immobilization; process can be accelerated by amine promoters. google.com |

| Metal Oxides (e.g., SiO₂, TiO₂, ZrO₂) | Organofunctional Silanes | Immobilization of catalysts | The organofunctional group is used to covalently bond catalytic species to the inorganic support, enabling heterogeneous catalysis. gelest.com |

| Palladium (Pd) Surface | Allyl Cyanide (an alkene-containing molecule) | Selective Hydrogenation | Functionalization of the metal surface with an alkene-containing ligand layer directs the adsorption of reactants, enhancing selectivity. nih.gov |

Control of Interfacial Region Ordering and Partition Characteristics

The ability to precisely control the chemical and physical properties of an interface is critical in fields ranging from biomaterials to microelectronics. This compound enables such control by forming self-assembled monolayers (SAMs) on various substrates. These monolayers can fundamentally alter the ordering of the interfacial region and modify its partition characteristics, such as wettability and adhesion. gelest.comresearchgate.net

The formation of a SAM with this compound involves the hydrolysis of the ethoxy groups in the presence of surface moisture, followed by condensation with hydroxyl groups on the substrate to form stable Si-O-Substrate bonds. The hexenyl chains then orient themselves away from the surface, creating a well-defined organic layer. This layer changes the surface energy and dictates how the modified substrate interacts with its environment.

A compelling example of this interfacial control is found in hydrogel engineering. In a study investigating the mechanics of hydrogel freezing, 5-hexenyltrimethoxysilane (a closely related analogue) was used to functionalize glass surfaces. arxiv.orgnih.gov The terminal vinyl group of the silane was able to chemically bind with the polymer network of the hydrogel, resulting in a significantly higher adhesion strength at the hydrogel-glass interface compared to an untreated or passivated surface. arxiv.orgnih.govresearchgate.net This demonstrates a direct modification of the partition characteristics at the interface, favoring strong adhesion. By controlling the surface chemistry in this manner, it is possible to direct the assembly of materials and manage interfacial fracture properties. nih.gov

The modification of surfaces with silanes containing non-polar organic groups, like the hexenyl chain, generally imparts a more hydrophobic character to the otherwise hydrophilic surface of an inorganic oxide. gelest.com This change in partition coefficient affects how solvents, solutes, and larger structures interact with the surface, a principle that is widely exploited in chromatography, coatings, and the fabrication of advanced composite materials. gelest.com

The table below details research findings on the use of this compound and related compounds to control interfacial properties.

| Substrate | Silane Modifier | Interfacial Property Controlled | Research Finding/Application |

| Glass | 5-Hexenyltrimethoxysilane | Adhesion Strength | Created a high-adhesion interface by chemically binding to a hydrogel network, influencing interfacial fracture mechanics. arxiv.orgnih.gov |

| Inorganic Oxides | Organofunctional Silanes | Wetting, Adhesion, Partitioning | The organofunctional group alters the surface characteristics, ordering the interfacial region and modifying its partition behavior. gelest.comresearchgate.net |

| Sapphire | Various Silane SAMs | Interfacial Thermal Conductance | SAMs serve as an intermediate layer to bridge dissimilar materials, with compatibility being a key factor in enhancing thermal transport. nih.gov |

Theoretical and Computational Approaches to 5 Hexenyltriethoxysilane Systems

Molecular Modeling of Silane (B1218182) Hydrolysis and Condensation Pathways

The transformation of 5-Hexenyltriethoxysilane from a monomer to a crosslinked polysiloxane network is governed by hydrolysis and condensation reactions. Molecular modeling provides a means to investigate the intricate mechanisms of these processes.

The hydrolysis of alkoxysilanes, such as this compound, is a foundational step in sol-gel processing. This reaction involves the substitution of alkoxy groups (e.g., ethoxy) with hydroxyl groups, and its rate is highly dependent on factors like pH and the concentration of water. unm.edu Both acid and base-catalyzed pathways are possible. In acidic conditions, the reaction is initiated by the protonation of an oxygen atom, making the silicon center more susceptible to nucleophilic attack by water. unm.edu Conversely, under basic conditions, hydroxide (B78521) ions directly attack the silicon atom. unm.edu

Following hydrolysis, condensation reactions lead to the formation of siloxane (Si-O-Si) bonds, which form the backbone of the resulting polymer network. These reactions can occur between two silanol (B1196071) groups or between a silanol group and an alkoxide group. The structure of the final material is heavily influenced by the relative rates of hydrolysis and condensation. For instance, acid-catalyzed conditions with low water content tend to produce more linear, weakly branched polymers, while base-catalyzed conditions with higher water content often result in more highly branched, colloidal-like particles. unm.edu

Computational studies can model these reaction pathways, calculating activation energies and reaction rates to predict how different conditions will affect the final structure. For example, modeling can show how the steric hindrance of the hexenyl group and the electronic effects of the ethoxy groups influence the reactivity of the silicon center. unm.edu

Simulation of Interfacial Interactions and Adhesion Mechanisms in Hybrid Systems

This compound is often used as a coupling agent to promote adhesion between organic and inorganic materials, creating hybrid systems with enhanced properties. gelest.com The hexenyl functional group can participate in organic polymer chemistry, while the triethoxysilane (B36694) group can form a durable bond with inorganic substrates like glass or metal oxides. gelest.com

Simulations can elucidate the nature of the interactions at the interface between the silane and the substrate. These interactions can include:

Covalent Bonding: The hydrolyzed silane forms strong siloxane bonds with hydroxyl groups on the surface of inorganic materials. gelest.com

Hydrogen Bonding: Silanol groups on the hydrolyzed silane can form hydrogen bonds with the substrate surface.

Molecular dynamics (MD) simulations can model the interface between a this compound layer and a substrate. By simulating the movement of atoms and molecules over time, researchers can understand how the silane molecules orient themselves on the surface and how the interface responds to stress. These simulations can help predict the strength of adhesion and identify factors that could lead to interfacial failure.

For instance, in hydrogel systems, the adhesion between the gel and a glass surface can be modified using different silane treatments. researchgate.net A coupling agent like 5-hexenyltrimethoxysilane (B1584797), which is closely related to this compound, is expected to chemically bind to the hydrogel, leading to higher adhesion strength compared to an unreactive coating. researchgate.netresearchgate.net

Predictive Modeling of Material Properties through Computational Chemistry

Computational chemistry offers methods to predict the bulk properties of materials derived from this compound before they are synthesized. Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. frontiersin.org QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. frontiersin.orgnumberanalytics.com

These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest. frontiersin.org For a polymer network derived from this compound, these properties could include:

Mechanical Properties: Such as Young's modulus, tensile strength, and elasticity.

Thermal Properties: Including glass transition temperature and thermal stability.

Optical Properties: Such as refractive index.

Barrier Properties: Permeability to gases or liquids.

By creating a QSPR model trained on a dataset of known materials, researchers can predict the properties of a new material based on its chemical structure. This allows for the virtual screening of different formulations to identify those with the most desirable properties, saving time and resources in the laboratory. For example, machine learning models, a sophisticated form of QSPR, can predict properties like solvation energy with high accuracy. osti.gov

Table 1: Computed Properties of a Related Silane

This table shows computed properties for 5-Hexenyltrimethoxysilane, a compound structurally similar to this compound. These properties are often used as inputs for predictive models.

| Property | Value | Source |

| Molecular Weight | 204.34 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 204.11817103 Da | nih.gov |

| Monoisotopic Mass | 204.11817103 Da | nih.gov |

| Topological Polar Surface Area | 27.7 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

Development of Mechanistic Theories for Freeze-Fracture and Desiccation Cracking in Functionalized Hydrogels

Hydrogels functionalized with silanes like this compound are used in various applications, and their mechanical stability under environmental stresses like freezing and drying is crucial. Theoretical and computational models are instrumental in understanding the mechanisms behind phenomena like freeze-fracture and desiccation cracking.

Recent research on brittle hydrogels suggests that damage during freezing is not primarily caused by the expansion of water as it turns to ice. arxiv.org Instead, the growth of ice crystals locally dehydrates the surrounding hydrogel matrix. arxiv.org This process, known as cryosuction, induces drying stresses that can lead to fracture, highlighting a strong similarity between freezing damage and desiccation cracking. arxiv.org

Computational models can simulate the stresses that develop within a hydrogel as water is removed, either through evaporation (desiccation) or ice formation (freezing). These models can take into account factors such as the polymer network structure, the interaction between the polymer and water, and the adhesion of the hydrogel to a substrate. By simulating these conditions, researchers can predict where and when cracks are likely to form.

The inclusion of this compound in a hydrogel formulation can influence these cracking mechanisms. The silane can crosslink with the polymer network, potentially increasing its toughness and resistance to fracture. Additionally, by promoting adhesion to a substrate, the silane can alter the stress distribution within the hydrogel, which can also affect crack formation.

Advanced Characterization Techniques in 5 Hexenyltriethoxysilane Research

Spectroscopic Methods for Molecular Structure, Bonding, and Reactivity Analysis

Spectroscopic techniques are indispensable for verifying the molecular structure of 5-Hexenyltriethoxysilane and analyzing its chemical transformations during hydrolysis, condensation, and surface grafting. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive confirmation of the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the terminal vinyl group, the aliphatic hexenyl chain, and the ethoxy groups attached to the silicon atom. The integration and splitting patterns of these signals are used to confirm the structure. For instance, the vinyl protons typically appear in the δ 4.9-5.9 ppm range, while the ethoxy group protons are observed around δ 3.8 ppm (quartet) and δ 1.2 ppm (triplet). harvard.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups within the this compound molecule and to monitor its reaction with surfaces. The FTIR spectrum shows prominent absorption bands corresponding to C-H stretching in the alkyl chain, the C=C stretching of the vinyl group, and the Si-O-C stretching of the triethoxysilane (B36694) moiety. When the silane (B1218182) hydrolyzes and condenses on a substrate like silica (B1680970), the disappearance of Si-O-C bands and the appearance of broad Si-O-Si and Si-OH bands confirm the reaction and formation of a polysiloxane network. researchgate.netcetjournal.it The successful grafting onto a surface is confirmed by the appearance of new peaks corresponding to the silane on the substrate's spectrum. cetjournal.it

| Technique | Functional Group / Atom | Typical Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| ¹H NMR | -CH=CH₂ (Vinyl Protons) | 4.9 - 5.9 | Confirms presence of the reactive olefin group. |

| ¹H NMR | -O-CH₂-CH₃ (Ethoxy Methylene) | ~3.8 (quartet) | Identifies the hydrolyzable ethoxy groups. |

| ¹H NMR | -O-CH₂-CH₃ (Ethoxy Methyl) | ~1.2 (triplet) | Corresponds to the terminal methyl of the ethoxy groups. |

| ¹³C NMR | C=C (Alkene Carbons) | ~114, ~139 | Provides carbon skeleton data for the vinyl group. |

| ¹³C NMR | -O-CH₂- (Ethoxy Carbon) | ~58 | Confirms the ethoxy linkage to silicon. |

| FTIR | C=C Stretch (Vinyl) | ~1640 | Indicates the presence of the polymerizable double bond. |

| FTIR | Si-O-C Stretch | ~1100, ~960 | Characteristic of the unhydrolyzed ethoxysilane (B94302) groups. |

| FTIR | Si-O-Si Stretch | 1000 - 1100 (broad) | Appears after hydrolysis and condensation, indicating polysiloxane network formation. |

Microscopic Techniques for Surface and Bulk Material Morphology Investigations

Microscopy is crucial for visualizing the effect of this compound on the topography of a substrate. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for investigating the morphology of modified surfaces at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a surface, revealing information about its topography and composition (when coupled with Energy Dispersive X-ray Spectroscopy, EDS). In studies of fillers or fibers treated with silane coupling agents, SEM images can show how the silane treatment alters the surface texture. pageplace.de For instance, a smooth fiber surface may appear rougher or coated with distinct layers after silanization. SEM analysis can reveal differences in surface topography depending on the solvent and conditions from which the silane is applied. pageplace.de

Atomic Force Microscopy (AFM): AFM offers three-dimensional surface profiling at even higher resolution than SEM, making it ideal for quantifying surface roughness and visualizing the structure of the deposited silane layer. wiley.com Studies on silicon wafers modified with aminosilanes show that the silanes can form flat layers interspersed with islands, which arise from the polymerization of the silane molecules on the surface. wiley.com The surface roughness (Ra) value, which can be precisely measured with AFM, typically increases after silanization. wiley.com This change in topography and roughness is critical as it influences the mechanical interlocking and adhesion between the substrate and a polymer matrix.

| Technique | Parameter Measured | Typical Finding for Silane-Modified Surface | Significance |

|---|---|---|---|

| SEM | Surface Topography | Visualization of coating uniformity, layer thickness, and changes in surface texture. cetjournal.itpageplace.de | Qualitatively assesses the coverage and morphology of the silane coating. |

| AFM | Surface Roughness (Ra) | Increase in Ra value compared to the uncoated substrate. wiley.com | Quantifies the change in surface texture, which impacts adhesion. |

| AFM | Layer Morphology | Formation of flat layers and islands due to surface polymerization. wiley.com | Provides insight into the mechanism of silane film formation. |

| SEM-EDS | Elemental Composition | Detection of Silicon (Si) on the substrate surface post-treatment. researchgate.net | Confirms the chemical presence and distribution of the silane. |

Rheological and Mechanical Testing for Performance Evaluation of Modified Materials

The primary function of this compound as a coupling agent is to improve the mechanical and rheological properties of composite materials. Rheometers and mechanical testers are used to quantify these improvements.

Rheological Testing: Rheology is the study of the flow and deformation of matter. infinitiaresearch.com In polymer composites, the addition of fillers can drastically increase viscosity and alter processing characteristics. Silane coupling agents can improve the dispersion of filler particles, leading to more favorable rheological behavior. gelest.com Dynamic oscillatory shear tests measure viscoelastic properties such as the storage modulus (G'), representing elastic response, and the loss modulus (G''), representing viscous response. mdpi.com Improved filler dispersion through silanization often leads to changes in these moduli, indicating enhanced interaction between the polymer matrix and the filler. mdpi.comresearchgate.net This is vital for processes like injection molding, where flow properties determine the quality of the final product. jaist.ac.jp

Mechanical Testing: Mechanical tests are performed to determine properties like tensile strength, modulus, and impact strength. twi-global.com The use of silane coupling agents is known to significantly enhance the mechanical strength of filled polymers. gelest.com The silane forms a durable chemical bridge between the inorganic filler (e.g., silica, glass fibers) and the organic polymer matrix, allowing for efficient stress transfer from the matrix to the filler. pageplace.demdpi.com This results in a composite material with higher tensile and flexural strength compared to an untreated equivalent.

| Test Type | Property Measured | Effect of Modification with Silane Coupling Agent | Reference Principle |

|---|---|---|---|

| Rheological Analysis | Complex Viscosity (η*) | Can be altered, often lowered at processing shear rates due to improved filler dispersion. | mdpi.com |

| Rheological Analysis | Storage Modulus (G') | Often increases, indicating a more structured, elastic-like network due to filler-polymer coupling. | mdpi.comljmu.ac.uk |

| Tensile Testing | Tensile Strength & Modulus | Significant improvement due to enhanced interfacial adhesion and stress transfer. | gelest.commdpi.com |